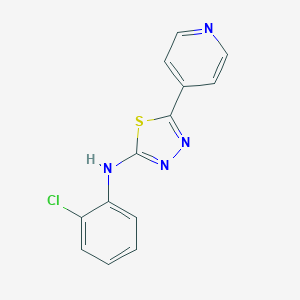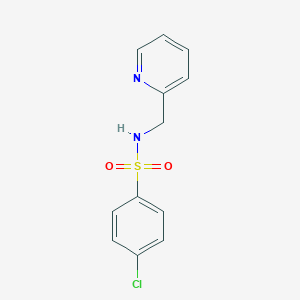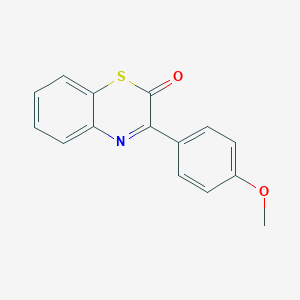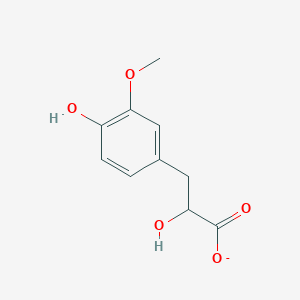![molecular formula C17H13NO2S B231327 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzothienoquinoline family, which is known for its unique chemical structure and diverse biological activities. In
Aplicaciones Científicas De Investigación
2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cell signaling and DNA replication. It also has the ability to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline are diverse and depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In the immune system, it has been shown to reduce inflammation and modulate the activity of immune cells. In the nervous system, it has been shown to protect neurons from damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline in lab experiments include its diverse biological activities and potential applications in a wide range of research areas. However, the complexity of its synthesis and the need for specialized equipment and knowledge may limit its use in some labs.
Direcciones Futuras
There are many potential future directions for research on 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline. Some possible areas of study include its use in the treatment of neurological disorders, its potential as an anti-cancer agent, and its effects on the immune system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline is a complex chemical compound with diverse biological activities and potential applications in scientific research. Its synthesis method is complex, and its mechanism of action is not fully understood. However, its potential as an anti-cancer, anti-inflammatory, and anti-viral agent, as well as its effects on the immune and nervous systems, make it a promising area of study for future research.
Métodos De Síntesis
The synthesis of 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline involves a multi-step process that begins with the reaction of 2-aminobenzothiophene with ethyl acetoacetate. This reaction forms an intermediate product, which is then treated with a variety of reagents to form the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment.
Propiedades
Nombre del producto |
2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline |
|---|---|
Fórmula molecular |
C17H13NO2S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2,3-dimethoxy-[1]benzothiolo[2,3-c]quinoline |
InChI |
InChI=1S/C17H13NO2S/c1-19-13-7-11-12(8-14(13)20-2)18-9-16-17(11)10-5-3-4-6-15(10)21-16/h3-9H,1-2H3 |
Clave InChI |
ZIQYKMOZTCMTCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)SC4=CC=CC=C43)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=C(C=N2)SC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)




![[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate](/img/structure/B231258.png)



![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B231268.png)


